molecular formula C15H18F3N7O B2568853 1-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034599-08-9

1-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2568853
CAS No.: 2034599-08-9
M. Wt: 369.352
InChI Key: VFFFHQMNXGVGEQ-UHFFFAOYSA-N
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Description

1-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H18F3N7O and its molecular weight is 369.352. The purity is usually 95%.
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Biological Activity

The compound 1-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule with significant potential for various biological applications. Its unique structural features include a trifluoromethyl-substituted pyrimidine and a piperidine ring, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C20H21F3N6OC_{20}H_{21}F_3N_6O, indicating a diverse range of atoms that contribute to its biological activity. The presence of multiple functional groups allows for interactions with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially influencing pharmacokinetic properties and receptor interactions.

Research indicates that this compound acts as an antagonist of the S1P2 receptor , which is implicated in several pathological conditions such as idiopathic pulmonary fibrosis. The S1P2 receptor plays a role in cell signaling pathways that regulate immune responses and vascular permeability. By blocking this receptor, the compound may help mitigate inflammatory responses associated with various diseases.

Biological Assays and Findings

In vitro studies have demonstrated that compounds with similar structural frameworks exhibit cytotoxic effects against cancer cell lines, suggesting potential anticancer properties for this compound. For instance, related triazole derivatives have shown significant activity against various cancer cell lines, including breast and colon cancer cells .

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
GLPG2938 Urea linker, pyridine ringS1P2 antagonist
L-372,662 Piperidine ringOxytocin antagonist
5-(Trifluoromethyl)pyrazole derivatives Pyrazole coreAnticancer activity

This table illustrates how the unique combination of functional groups in the target compound may confer distinct biological activities compared to other similar compounds.

Case Studies

A notable study evaluated the cytotoxicity of triazole derivatives against various cancer cell lines. The results indicated that certain modifications to the triazole core significantly enhanced anticancer activity. For example, compounds modified with specific substituents exhibited IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 .

Additionally, research on related triazole compounds has highlighted their potential as antiviral agents , particularly against HIV. The structure-activity relationship (SAR) studies have led to the development of analogs with potent activity against wild-type HIV and resistant strains .

Safety and Toxicology

While preliminary studies suggest promising biological activities, comprehensive safety assessments are necessary to evaluate potential toxic effects. Current data on acute or subacute toxicity for this compound remains limited, necessitating further investigation into its safety profile before clinical application can be considered .

Properties

IUPAC Name

1-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N7O/c1-9-19-12(15(16,17)18)7-13(20-9)25-5-3-10(4-6-25)21-14(26)11-8-24(2)23-22-11/h7-8,10H,3-6H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFFHQMNXGVGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CN(N=N3)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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